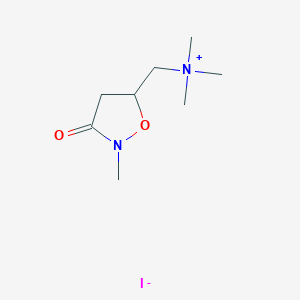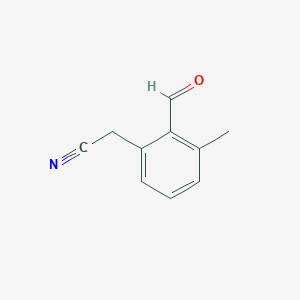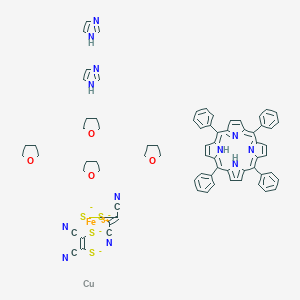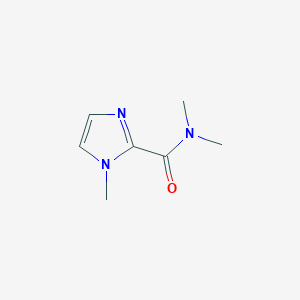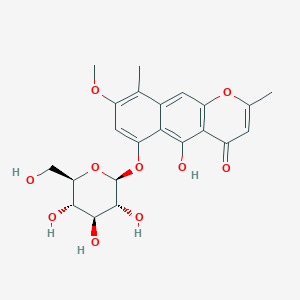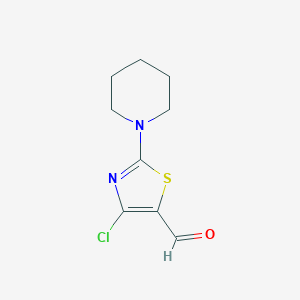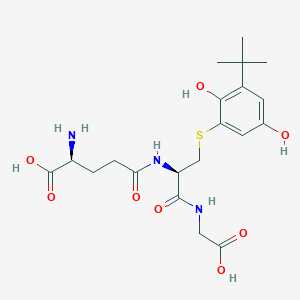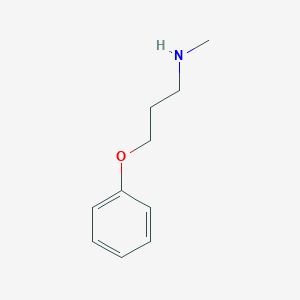
N-甲基-3-苯氧基丙-1-胺
描述
N-Methyl-3-phenoxypropan-1-amine is a chemical compound that is structurally related to various amines and amine derivatives. While the specific compound "N-Methyl-3-phenoxypropan-1-amine" is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, degradation, and reactions, which can provide insights into the chemistry of N-Methyl-3-phenoxypropan-1-amine.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including N-hydroxylation, Michael addition, and alkylation reactions. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomes has been investigated, which involves the reduction of corresponding nitropropene and nitropropane compounds . Another paper describes the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines, which involves a domino reaction . Additionally, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation .
Molecular Structure Analysis
The molecular structure of amines can be complex, and their analysis often involves spectroscopic methods. For example, the extent of deuteration in the thermal degradation of a model compound was measured by mass spectrometry . The molecular structure of amines can also influence their reactivity and interactions with other molecules, such as the formation of hydrogen bonds with phenol .
Chemical Reactions Analysis
Amines can undergo various chemical reactions, including thermal degradation, transetherification, and cleavage of Si-C bonds by phenol . The reactivity of amines can be influenced by their molecular structure, as seen in the case of N,N-bis[ethoxy(methyl)silylmethyl]amines and their reactions with phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines, such as their thermal stability and reactivity, are important for their practical applications. The thermal degradation of amines can lead to the formation of various products, which can be characterized to understand the degradation mechanism . The ability of amines to form hydrogen bonds and undergo reactions like transetherification also reflects their chemical properties .
Relevant Case Studies
The papers provide case studies on the synthesis and reactions of amine-related compounds. For example, the synthesis of tertiary N-methyl amines, including tropanes, on a solid phase is discussed, which is relevant for the preparation of biologically active compounds . Another case study involves the development of a stereoselective process for the preparation of an intermediate used in the synthesis of an antibiotic .
科学研究应用
热降解研究:已经对与 N-甲基-3-苯氧基丙-1-胺相关的化合物的热降解进行了研究。例如,研究了 1-(N-乙基苯胺)-3-苯氧基丙-2-基乙酸酯和相关化合物的热降解,以了解这些树脂中固化键的模型化合物芳香胺固化环氧树脂中热降解的机理 (Paterson-Jones,1975)。
酶促反应中的同位素效应:对包括 N-甲基-3-苯氧基丙-1-胺衍生物在内的叔胺的 N-脱甲基化研究表明,啮齿动物微粒体酶的酶促 N-脱甲基化反应中存在动力学初级同位素效应。这提供了对涉及 N-甲基-3-苯氧基丙-1-胺等化合物的代谢过程的见解 (Abdel-Monem,1975)。
化学合成和应用:对 N-甲基和 N-烷基胺合成的研究表明它们在生命科学分子和开发用于合成和胺官能化的经济高效的方法中的重要性。这包括使用富含地球金属的催化剂的还原胺化等方法 (Senthamarai 等人,2018)。
缓蚀:已经研究了含有胺基的某些席夫碱化合物(类似于 N-甲基-3-苯氧基丙-1-胺)对金属腐蚀的抑制作用。这项研究对于工业应用非常重要,特别是在酸性环境中保护金属免受腐蚀方面 (Leçe 等人,2008)。
对映选择性合成:路易斯酸催化的活化环丙烷与胺亲核试剂的开环反应已应用于对映选择性合成化合物中,例如双重血清素/去甲肾上腺素再摄取抑制剂 (3R)-3-(1H-吲哚-1-基)-N-甲基-3-苯基丙-1-胺。这说明了 N-甲基-3-苯氧基丙-1-胺在复杂有机化合物合成中的应用 (Lifchits 和 Charette,2008)。
属性
IUPAC Name |
N-methyl-3-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOUHGZVYFYWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622270 | |
| Record name | N-Methyl-3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-phenoxypropan-1-amine | |
CAS RN |
132424-10-3 | |
| Record name | N-Methyl-3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(3-phenoxypropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

